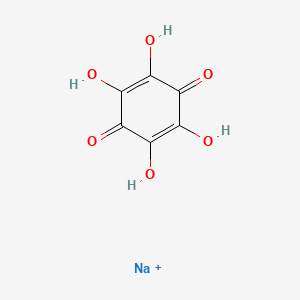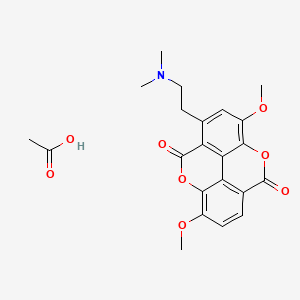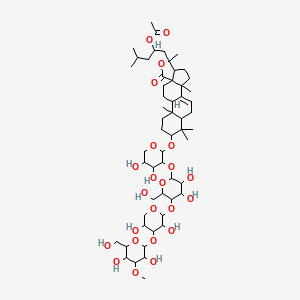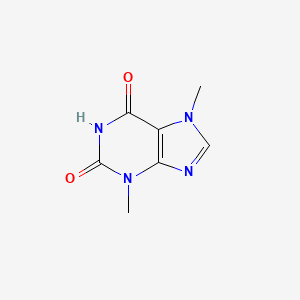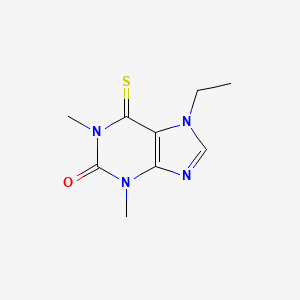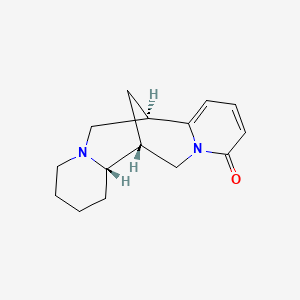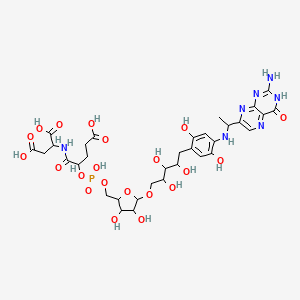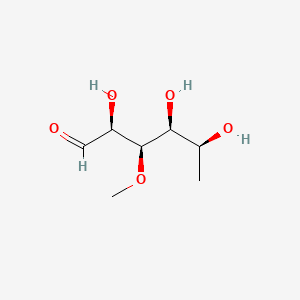
2-Mercapto-2-phenylacetic acid
Overview
Description
2-Mercapto-2-phenylacetic acid, also known as alpha-Mercapto-alpha-phenylacetic acid or Thiomandelic acid, is a solid compound . It is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The empirical formula of this compound is C8H8O2S, and its molecular weight is 168.21 . The SMILES string representation of its structure is O=C(O)C(S)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
1. Synthesis of Pyrimidinones with Various Biological Activities
2-Mercapto-2-phenylacetic acid is utilized in the synthesis of 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones, which have demonstrated various biological activities. These compounds show remarkable anti-inflammatory, antiarrhythmic, local anesthetic, and antihyperlipidemic activities in rats and mice, along with weak anticonvulsant and hypoglycemic activities (Ranise et al., 1994).
2. Role in Native Chemical Ligation at Phenylalanine
Research on erythro-N-Boc-β-mercapto-l-phenylalanine, a derivative of this compound, shows its application in native chemical ligation at phenylalanine. This process facilitates the synthesis of complex proteins and peptides, highlighting its significance in biochemical synthesis and molecular biology (Crich & Banerjee, 2007).
3. Involvement in Hydrolysis of Nitrile Compounds
Studies have shown that compounds like this compound can catalyze the hydrolysis of α-aminophenylacetonitrile to phenylglycineamide. This reaction is pivotal in organic synthesis and chemical transformations, demonstrating the compound's role as a catalyst in chemical reactions (Lee et al., 1988).
4. Applications in Electroanalytical Chemistry
This compound is used in creating self-assembled monolayers on gold electrodes. These monolayers have applications in electroanalytical chemistry, particularly in differentiating between neurotransmitters like dopamine and ascorbic acid (Malem & Mandler, 1993).
5. Synthesis of Triorganotin Carboxylates
Research indicates the synthesis of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid, a derivative of this compound. These compounds have potential applications in organometallic chemistry and materials science (Ma et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiomandelic acid primarily targets metallo-β-lactamases , enzymes that mediate resistance to β-lactam antibiotics . These enzymes play a significant role in the emergence of strains of pathogenic bacteria resistant to these important antibiotics .
Mode of Action
Thiomandelic acid interacts with the two metal ions in metallo-β-lactamase . Each enantiomer of thiomandelate produces large downfield shifts of both 113Cd resonances and changes in the PAC spectra, which indicate that they bind such that the thiol of the inhibitor bridges between the two metals . The inhibitor thiol binds to both zinc ions, while its carboxylate binds to Arg91 .
Biochemical Pathways
The biochemical pathways affected by thiomandelic acid primarily involve the hydrolysis of the endocyclic amide bond of β-lactam antibiotics . This hydrolysis is catalyzed by metallo-β-lactamases, leading to the inactivation of these antibiotics .
Pharmacokinetics
It is known that thioesters of thiomandelic acid are substrates for the enzyme, liberating thiomandelic acid . This suggests a starting point for the design of "pro-drugs" .
Result of Action
The result of thiomandelic acid’s action is the inhibition of metallo-β-lactamases, leading to a decrease in resistance to β-lactam antibiotics . It has a sub-micromolar Ki value for all nine enzymes tested, except the Aeromonas hydrophila enzyme .
properties
IUPAC Name |
2-phenyl-2-sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGFZOHYGYBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4695-09-4 | |
| Record name | Thiomandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) against metallo-β-lactamases?
A1: Thiomandelic acid acts as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs). Studies using NMR and PAC spectroscopy have shown that thiomandelic acid binds to both zinc ions in the active site of MBLs, with the thiol group bridging the two metals. [] This interaction effectively blocks the enzyme's ability to hydrolyze and inactivate β-lactam antibiotics. [, ]
Q2: How does the stereochemistry of Thiomandelic Acid (this compound) affect its inhibitory activity?
A2: Both R and S enantiomers of thiomandelic acid inhibit MBLs, but the R enantiomer displays significantly higher potency. [, ] This difference in activity likely arises from subtle variations in the coordination geometry of each enantiomer within the enzyme's active site. []
Q3: Has Thiomandelic Acid (this compound) demonstrated activity against a broad range of MBLs?
A3: Yes, thiomandelic acid exhibits submicromolar Ki values for a wide range of MBLs from different bacterial species, demonstrating its broad-spectrum inhibitory potential. [] This broad activity makes it a promising starting point for developing clinically useful MBL inhibitors.
Q4: How does Thiomandelic Acid (this compound) interact with the active site of Bacillus cereus metallo-β-lactamase (BcII)?
A4: NMR studies have revealed that the binding of R-thiomandelic acid to BcII involves:
- Thiol group: Coordinates with both zinc ions in the active site. [, ]
- Carboxylate group: Interacts with Arg91 of the enzyme. []
- Phenyl ring: Its exact role in binding is not completely elucidated but is likely important for potency and selectivity. []
Q5: Does the binding of Thiomandelic Acid (this compound) induce any structural changes in the enzyme?
A5: Yes, NMR data suggest that the binding of thiomandelic acid induces conformational changes in the β3-β4 loop of BcII. [, ] This loop movement is also observed with other MBL inhibitors and appears crucial for both substrate and inhibitor binding. []
Q6: What is the significance of the phenyl and carboxyl groups of Thiomandelic Acid (this compound) in inhibiting IMP-type MBLs?
A7: Structure-activity relationship studies have shown that both the phenyl and carboxyl moieties of thiomandelic acid are essential for potent inhibition of IMP-type MBLs. [] Modeling studies suggest that these groups interact favorably with specific residues within the IMP active site, such as Trp28 and potentially Lys161, contributing to the observed potency and selectivity. []
Q7: What are the challenges associated with developing Thiomandelic Acid (this compound) into a clinically useful MBL inhibitor?
A7: Despite its promise, developing a clinically viable thiol-based MBL inhibitor like thiomandelic acid presents several challenges:
- Selectivity: Ensuring selective inhibition of bacterial MBLs over human enzymes is crucial to minimize potential side effects. []
- Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties is essential for achieving adequate drug exposure in vivo. []
- Stability: Thiol groups are inherently susceptible to oxidation, necessitating strategies to improve the stability of thiomandelic acid-based inhibitors. []
- Resistance: Understanding and mitigating potential resistance mechanisms is crucial to ensure the long-term effectiveness of any new MBL inhibitor. []
Q8: What analytical techniques have been used to study Thiomandelic Acid (this compound) and its interaction with MBLs?
A8: Researchers have employed a range of techniques to study thiomandelic acid, including:
- NMR spectroscopy: Used to determine the solution structure of BcII and its complex with R-thiomandelic acid, providing detailed insights into the binding mode of the inhibitor. [, , ]
- Perturbed angular correlation (PAC) spectroscopy: Employed to study the interaction of thiomandelic acid with the metal ions in the active site of BcII. []
- Electrospray ionization mass spectrometry (ESI-MS): Used to study the formation of ternary complexes between MBLs, inhibitors, and metal ions. []
- Isothermal titration calorimetry (ITC): Employed to measure the binding affinity of thiomandelic acid and its analogs to zinc ions, providing insights into their potential for inhibiting MBLs. []
Q9: What is the future direction of research on Thiomandelic Acid (this compound) and related compounds?
A9: Future research on thiomandelic acid and related compounds will likely focus on:
- Structure-based drug design: Optimizing the structure of thiomandelic acid derivatives to enhance their potency, selectivity, and pharmacokinetic properties. [, ]
- Prodrug development: Designing and synthesizing novel prodrug strategies to overcome the limitations of direct administration of thiomandelic acid. [, ]
- Understanding resistance mechanisms: Investigating potential mechanisms of resistance to thiomandelic acid-based inhibitors and developing strategies to circumvent them. []
- In vivo studies: Evaluating the efficacy and safety of promising thiomandelic acid derivatives in animal models of bacterial infection. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




